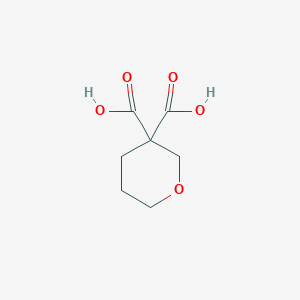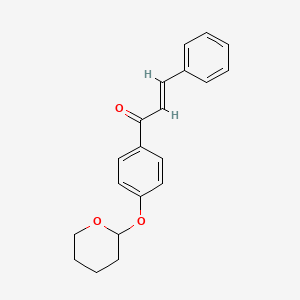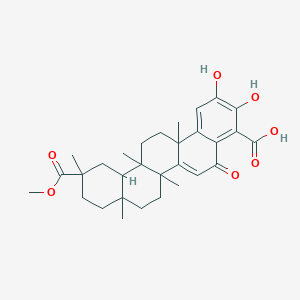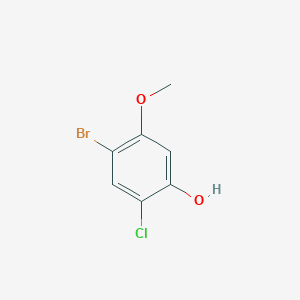
Tetrahydropyran-3,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyran-3,3-dicarboxylic acid (THP-3,3-dicarboxylic acid) is a chemical compound with the molecular formula C7H10O5 It features a tetrahydropyran ring system with two carboxylic acid groups attached to adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes:: Several synthetic methods exist for preparing THP-3,3-dicarboxylic acid. One notable approach involves the reduction of six-membered hemiacetals using Et3SiH in the presence of a Lewis acid . This method provides stereoselective access to the tetrahydropyran ring.
Industrial Production:: While THP-3,3-dicarboxylic acid is not commonly produced on an industrial scale, its synthesis can be adapted from laboratory-scale methods. Researchers continue to explore efficient and scalable routes for its production.
Analyse Des Réactions Chimiques
Reactions:: THP-3,3-dicarboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the carboxylic acid groups.
Reduction: Reduction reactions may alter the tetrahydropyran ring.
Substitution: Substituents can be introduced at different positions.
Ring-Closing Metathesis: Formation of larger cyclic structures.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents such as LiAlH or NaBH.
Substitution: Acid chlorides or anhydrides.
Ring-Closing Metathesis: Grubbs’ catalysts.
Major Products:: The specific products depend on the reaction conditions and starting materials. THP-3,3-dicarboxylic acid derivatives with modified functional groups can be obtained.
Applications De Recherche Scientifique
THP-3,3-dicarboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme-substrate interactions.
Medicine: Investigating potential drug candidates.
Industry: Developing novel materials or catalysts.
Mécanisme D'action
The precise mechanism by which THP-3,3-dicarboxylic acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While THP-3,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, it shares similarities with other tetrahydropyran derivatives. Further exploration of related compounds can provide insights into their distinct properties.
Propriétés
Formule moléculaire |
C7H10O5 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
oxane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11) |
Clé InChI |
CNTYHAIPXJMMQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)








![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)


